

2-Chloro-5-nitropyrimidin-4-amine CAS number and properties

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Compound of Interest

Compound Name: 2-Chloro-5-nitropyrimidin-4-amine

Cat. No.: B162345

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An In-depth Technical Guide to **2-Chloro-5-nitropyrimidin-4-amine**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-5-nitropyrimidin-4-amine**, a pivotal intermediate in the synthesis of complex molecules across the pharmaceutical, agrochemical, and dyestuff industries.^[1] We will delve into its fundamental properties, synthesis protocols, core reactivity, and essential safety guidelines, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

2-Chloro-5-nitropyrimidin-4-amine is a substituted pyrimidine characterized by the presence of an amine, a chloro, and a nitro group. These functional groups dictate its reactivity and utility as a versatile chemical building block. Its primary identifiers and physical characteristics are summarized below.

Table 1: Chemical Identification

Identifier	Value	Source
CAS Number	1920-66-7	[1] [2] [3]
Molecular Formula	C ₄ H ₃ ClN ₄ O ₂	[2] [3]
Molecular Weight	174.55 g/mol	[2]
Preferred IUPAC Name	2-chloro-5-nitropyrimidin-4-amine	[3]
SMILES	NC1=NC(Cl)=NC=C1-- INVALID-LINK--=O	[2] [3]
InChIKey	RZGOEIWDMVQJBQ- UHFFFAOYSA-N	[3]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Light yellow to yellow solid	[1] [4]
Melting Point	221-226 °C	[4]
Boiling Point (Predicted)	446.0 ± 25.0 °C	[4]
Density (Predicted)	1.712 ± 0.06 g/cm ³	[4]
Water Solubility	Slightly soluble	[1] [4]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[4]

Synthesis Protocol and Mechanistic Insights

The most common and efficient synthesis of **2-Chloro-5-nitropyrimidin-4-amine** involves the regioselective amination of 2,4-dichloro-5-nitropyrimidine. This reaction is a classic example of Nucleophilic Aromatic Substitution (S_NAr), where the high electrophilicity of the pyrimidine ring, enhanced by the electron-withdrawing nitro group, facilitates substitution.

Expertise in Action: Why C4 is Selectively Aminated

The chloro substituent at the C4 position is significantly more labile than the one at C2. This is due to the strong electron-withdrawing effect of the nitro group at the adjacent C5 position, which preferentially activates the C4 position for nucleophilic attack. The reaction intermediate (a Meisenheimer complex) formed by nucleophilic attack at C4 is better stabilized by resonance involving the nitro group. This inherent electronic preference allows for a highly selective and high-yield synthesis.

Experimental Protocol: Synthesis from 2,4-dichloro-5-nitropyrimidine

This protocol is adapted from established laboratory procedures.[\[1\]](#)

Materials:

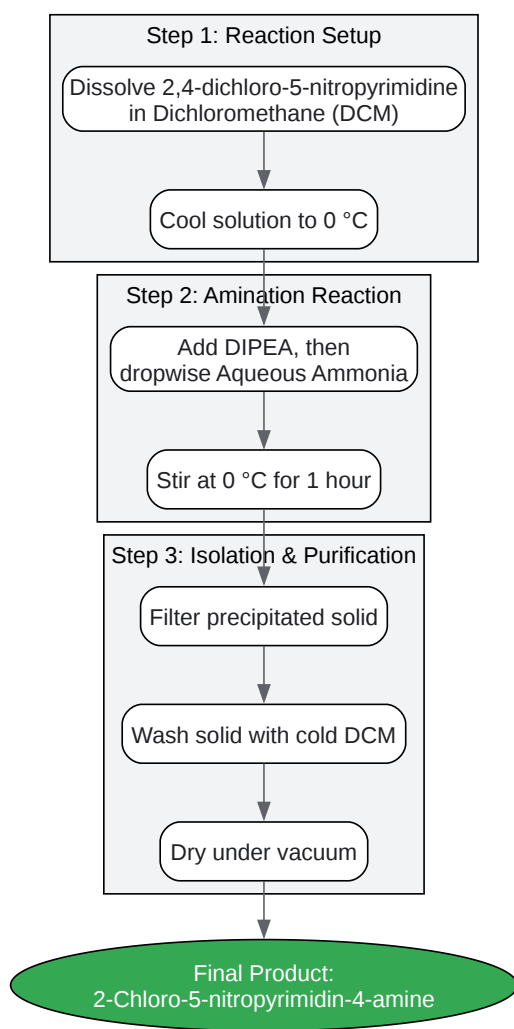
- 2,4-dichloro-5-nitropyrimidine (1.0 eq)
- Dichloromethane (DCM)
- Aqueous Ammonia ($\text{NH}_3 \cdot \text{H}_2\text{O}$)
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154.36 mmol) in dichloromethane (DCM, 400 mL). Cool the solution to 0 °C using an ice bath.
- **Addition of Reagents:** To the cooled solution, add N,N-diisopropylethylamine (DIPEA, 37.2 mL) followed by the slow, dropwise addition of aqueous ammonia (24 mL). The DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
- **Reaction:** Stir the mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Isolation: Upon completion, the product typically precipitates as a solid. Collect the solid by filtration.
- Purification: Wash the collected solid with cold DCM to remove any unreacted starting material and soluble impurities.
- Drying: Dry the resulting yellow solid under vacuum to yield **2-chloro-5-nitropyrimidin-4-amine** (typical yield: ~92%).[\[1\]](#)
- Analysis: Confirm the product identity and purity using techniques such as LC-MS, which should show a peak corresponding to the protonated molecule ($[M+H]^+$) at m/z 175.0.[\[1\]](#)

Synthesis Workflow Diagram



Workflow for the synthesis of 2-Chloro-5-nitropyrimidin-4-amine.

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